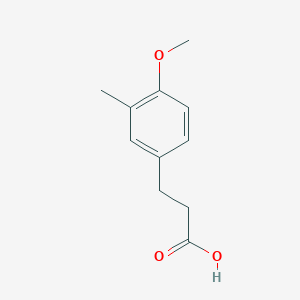

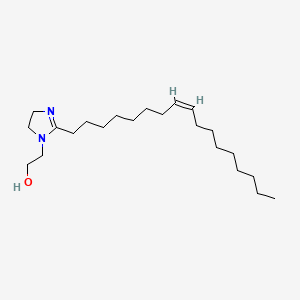

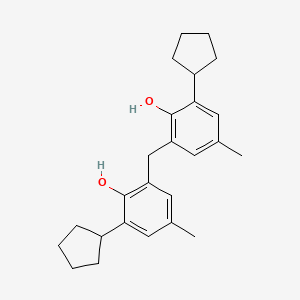

Methyl 3-(2-morpholin-4-ylethoxy)benzoate

Overview

Description

Methyl 3-(2-morpholin-4-ylethoxy)benzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant drug. It was first synthesized in the late 1970s and has been approved for clinical use in several countries. Moclobemide has been found to be effective in treating depression and anxiety disorders, and it has been studied for its potential use in other conditions such as Parkinson's disease and social phobia.

Scientific Research Applications

Metabolic Fate in Synthetic Cannabinoids

Methyl 3-(2-morpholin-4-ylethoxy)benzoate has been studied in the context of synthetic cannabinoid receptor agonists, particularly focusing on its metabolic fate. Research by Richter et al. (2022) explored the metabolism of synthetic cannabinoids, including compounds structurally related to methyl 3-(2-morpholin-4-ylethoxy)benzoate. They found that enzymatic ester hydrolysis played a significant role in the phase I metabolism of these compounds, leading to the formation of carboxylic acid products and subsequent metabolites (Richter et al., 2022).

Nitric Oxide-Release in Acetylsalicylic Acid Prodrugs

Rolando et al. (2013) studied water-soluble esters of acetylsalicylic acid, where alkyl chains containing a nitric oxide-releasing group were bonded to the benzoyl ring, structurally analogous to methyl 3-(2-morpholin-4-ylethoxy)benzoate. These derivatives were evaluated as prodrugs, demonstrating the potential for releasing medicinal compounds in a controlled manner (Rolando et al., 2013).

Synthesis and Pharmacological Assessment of Morpholine Derivatives

The synthesis and pharmacological properties of morpholine derivatives, related to methyl 3-(2-morpholin-4-ylethoxy)benzoate, were explored by Avramova et al. (1998). They synthesized various morpholine derivatives and assessed their toxicity and central nervous system effects, demonstrating the potential for therapeutic applications (Avramova et al., 1998).

Antiplatelet Evaluation of Benzoxazines

Research by Pritchard et al. (2007) on 2-morpholino substituted benzoxazines, which share structural similarities with methyl 3-(2-morpholin-4-ylethoxy)benzoate, highlighted their effectiveness against ADP and collagen-induced platelet aggregation. This study provides insight into the potential therapeutic use of these compounds in preventing blood clots (Pritchard et al., 2007).

Structural and Spectral Analysis of Mannich Bases

Franklin et al. (2011) conducted a structural and spectral analysis of a Mannich base structurally similar to methyl 3-(2-morpholin-4-ylethoxy)benzoate. This research provides valuable insights into the chemical characteristics and potential applications of such compounds in various scientific fields (Franklin et al., 2011).

properties

IUPAC Name |

methyl 3-(2-morpholin-4-ylethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-14(16)12-3-2-4-13(11-12)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYSHDFODOJUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428207 | |

| Record name | Methyl 3-(2-morpholin-4-ylethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-morpholin-4-ylethoxy)benzoate | |

CAS RN |

249937-00-6 | |

| Record name | Methyl 3-(2-morpholin-4-ylethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-sulfonamide](/img/structure/B1609449.png)

![2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1609451.png)

![2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate](/img/structure/B1609452.png)